BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-(2-Propenyl)benzoic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(2-Propenyl)benzoic acid

Cat. No.: B089697

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
(2-Propenyl)benzoic acid, also known as 4-allylbenzoic acid. Due to the limited availability of
direct experimental spectra for this specific compound in publicly accessible databases, this
document outlines the expected spectroscopic data based on the analysis of its constituent
functional groups and data from analogous compounds. Detailed experimental protocols for
acquiring such data are also provided.

Chemical Structure and Properties

o |[UPAC Name: 4-(2-Propen-1-yl)benzoic acid

Synonyms: 4-Allylbenzoic acid

CAS Number: 1076-99-9[1]

Molecular Formula: C1o0H1002[2]

Molecular Weight: 162.19 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-Propenyl)benzoic
acid. These predictions are based on established chemical shift and absorption frequency
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ranges for the functional groups present in the molecule, namely a para-substituted aromatic

ring, a carboxylic acid, and an allyl group.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.5-12.5 Singlet, broad 1H -COOH
Aromatic H (ortho to -
~8.0-8.1 Doublet 2H
COOH)
Aromatic H (ortho to -
~7.3-74 Doublet 2H
CHz2-)
~5.9-6.1 Multiplet 1H -CH=CH:
~5.1-5.2 Multiplet 2H -CH=CH:
~3.4-35 Doublet 2H -CH2-

Prediction based on typical chemical shifts for aromatic protons in 4-substituted benzoic acids

and protons of an allyl group.[3]

Predicted **C NMR Data

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment

~172 -COOH

~145 Aromatic C (ipso, attached to -CH2-)
~136 -CH=CH:

~130 Aromatic CH (ortho to -COOH)

~129 Aromatic C (ipso, attached to -COOH)
~128 Aromatic CH (ortho to -CHz-)

~116 -CH=CH:

~40 -CH:-

Prediction based on typical chemical shifts for carbons in 4-substituted benzoic acids and an
allyl group.[3][4][5][6][7]

Predicted FT-IR Data

Sample Preparation: KBr pellet or thin film
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
3300 - 2500 Broad _

dimer)

) =C-H stretch (alkene and

3080 - 3010 Medium _

aromatic)
2980 - 2850 Medium C-H stretch (alkane)

C=0 stretch (carboxylic acid
1710 - 1680 Strong )

dimer)
1640 - 1620 Medium C=C stretch (alkene)
1610, 1580, 1500 Medium-Weak C=C stretch (aromatic ring)
1440 - 1395 Medium O-H bend
1320 - 1210 Strong C-O stretch
990, 910 Strong =C-H bend (out-of-plane)

Prediction based on characteristic infrared absorption frequencies for carboxylic acids,

aromatic compounds, and alkenes.[8]

Predicted Mass Spectrometry Data

lonization Method: Electron lonization (EI)
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miz Predicted Fragment
162 [M]* (Molecular lon)
145 [M - OHJ*

133 [M - C2Hs]*

117 [M - COOHJ*

105 [CeHsCOJ*

91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Prediction based on common fragmentation patterns of aromatic carboxylic acids and allylic
compounds.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a
solid organic compound such as 4-(2-Propenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. *H and 3C NMR

o Sample Preparation: Weigh approximately 5-10 mg of 4-(2-Propenyl)benzoic acid and
dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCIz or DMSO-ds) in a
clean, dry vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm
NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

o Place the sample in the NMR spectrometer.
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o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical
lock signal.

o Data Acquisition for tH NMR:

[e]

Set the spectral width to approximately 15 ppm.

o

Use a standard pulse sequence (e.g., zg30).

[¢]

Set the number of scans (typically 8-16 for good signal-to-noise).

o

Acquire the Free Induction Decay (FID).
o Data Acquisition for 13C NMR:
o Switch the nucleus to 3C.
o Set the spectral width to approximately 220 ppm.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Set a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128
or more) due to the low natural abundance and longer relaxation times of 13C.

o Acquire the FID.

» Data Processing:

[¢]

Apply a Fourier transform to the FID.

[¢]

Phase the resulting spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. KBr Pellet Method
e Sample Preparation:

o Grind 1-2 mg of 4-(2-Propenyl)benzoic acid with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a
transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired range (e.g., 4000-400 cm~1). The final
spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

3.3.1. Electron lonization (El) Mass Spectrometry

e Sample Introduction: Introduce a small amount of 4-(2-Propenyl)benzoic acid into the mass
spectrometer. For a solid sample, this is typically done using a direct insertion probe.

 lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).
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o Detection: The separated ions are detected, and their abundance is recorded.

» Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized compound like 4-(2-Propenyl)benzoic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-(2-
Propenyl)benzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Propenyl)benzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089697#spectroscopic-data-of-4-2-propenyl-benzoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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